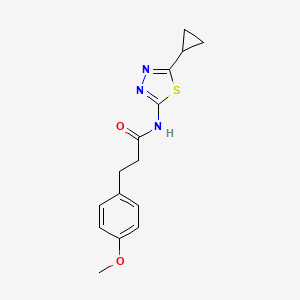

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound ID: Y042-3996) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 5 and a propanamide linker connected to a 4-methoxyphenyl moiety. Its molecular formula is C₁₅H₁₇N₃O₂S (MW: 303.38 g/mol), with a logP of 3.15, indicating moderate lipophilicity . The 4-methoxyphenyl group enhances electronic stability, while the cyclopropyl substituent introduces steric constraints that may influence binding interactions.

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-20-12-7-2-10(3-8-12)4-9-13(19)16-15-18-17-14(21-15)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHCXCFTJAAXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions involving alkenes and diazo compounds in the presence of metal catalysts.

Formation of the Propanamide Moiety: The propanamide group can be formed by reacting the thiadiazole intermediate with 4-methoxyphenylacetic acid or its derivatives under amide coupling conditions using reagents like carbodiimides or coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the thiadiazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: As a potential drug candidate for treating diseases due to its biological activity.

Agriculture: As a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.

Materials Science: As a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide would involve its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on its specific biological activity, which could be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

1,3,4-Thiadiazole derivatives are widely explored for their biological activities. Below is a comparative analysis of key analogues:

Functional Group Variations

- Cyclopropyl vs. However, aryl groups like 4-methoxyphenyl improve electronic stability through resonance effects .

- Propanamide vs. Acetamide Linkers : Propanamide (3-carbon chain) provides greater conformational flexibility than acetamide (2-carbon) derivatives, which may influence binding to targets like LOX enzymes or ion channels .

Physicochemical and Pharmacokinetic Properties

- logP : The target compound (logP 3.15) is more lipophilic than analogues with polar nitro groups (e.g., logP ~2.5 for 4-nitrophenyl derivatives) but less so than benzothiazole-containing compounds (logP >4) .

- Polar Surface Area (PSA) : A PSA of 54.46 Ų aligns with moderate blood-brain barrier permeability, contrasting with higher PSA values (>80 Ų) in sulfonamide derivatives, which may limit CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.